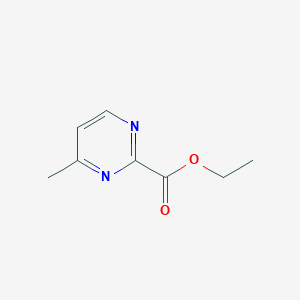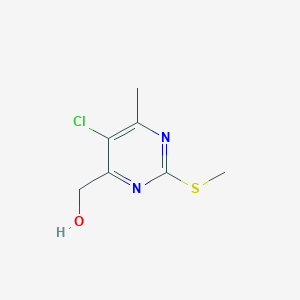
2-(3-Brom-4-methylphenyl)thiazol
Übersicht
Beschreibung
2-(3-Bromo-4-methylphenyl)thiazole is a useful research compound. Its molecular formula is C10H8BrNS and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-methylphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-methylphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Das Vorhandensein des Thiazol-Moleküls in Verbindungen ist mit signifikanten antibakteriellen und antifungalen Aktivitäten verbunden. Dies ist besonders relevant bei der Entwicklung neuer Behandlungen für resistente Bakterien- und Pilzstämme. Die strukturellen Merkmale von „2-(3-Brom-4-methylphenyl)thiazol“ können optimiert werden, um seine Wechselwirkung mit mikrobiellen Enzymen oder DNA zu verbessern, was möglicherweise zur Entwicklung neuartiger antimikrobieller Mittel führt .
Antitumor- und Zytotoxizität
Der Thiazolring ist ein häufiges Merkmal vieler Antitumormittel. Forschungsergebnisse haben gezeigt, dass bestimmte Thiazolderivate eine Zytotoxizität gegenüber verschiedenen menschlichen Tumorzelllinien aufweisen. Die Brom- und Methylgruppen, die an den Phenylring in „this compound“ gebunden sind, könnten auf ihre Auswirkungen auf Krebszellen untersucht werden, was möglicherweise zur Entwicklung neuer Chemotherapeutika führt .
Anti-HIV-Aktivität
Thiazolverbindungen wurden als potenzielle Anti-HIV-Mittel identifiziert, da sie den Replikationszyklus des Virus stören können. Die strukturelle Komplexität von „this compound“ bietet ein vielversprechendes Gerüst für die Synthese von Verbindungen, die kritische Enzyme im HIV-Lebenszyklus, wie Reverse Transkriptase oder Integrase, hemmen könnten .
Neuroprotektive Wirkungen
Thiazole sind bekannt für ihre neuroprotektiven Eigenschaften, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein können. Die Modifikation von „this compound“ könnte zur Entdeckung neuer Medikamente führen, die neuronale Zellen vor Schäden oder Tod schützen, was möglicherweise therapeutische Optionen für Erkrankungen wie Alzheimer bietet .
Entzündungshemmende und analgetische Eigenschaften
Die entzündungshemmenden und analgetischen Aktivitäten von Thiazolderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. “this compound” könnte Teil einer Klasse von Verbindungen sein, die entzündungshemmende Pfade modulieren und Schmerzen reduzieren, ohne die Nebenwirkungen traditioneller nichtsteroidaler Antirheumatika (NSAR) .
Landwirtschaftliche Anwendungen
Thiazolderivate haben auch Anwendungen in der Landwirtschaft, insbesondere als Fungizide und Biozide. Die einzigartige Struktur von „this compound“ könnte genutzt werden, um effektivere und umweltfreundlichere landwirtschaftliche Chemikalien zu schaffen, die Nutzpflanzen vor Pilzinfektionen und Schädlingen schützen .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors in the biological systems .
Mode of Action
Thiazole compounds are known for their aromaticity, which allows them to participate in various reactions such as donor-acceptor and nucleophilic reactions . This suggests that 2-(3-Bromo-4-methylphenyl)thiazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole compounds are known to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELXNDQCXHNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728929 | |
| Record name | 2-(3-Bromo-4-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903522-18-9 | |
| Record name | 2-(3-Bromo-4-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B1510033.png)
![8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1510038.png)

![Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1510053.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1510057.png)


![tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1510074.png)



